Cas no 222986-72-3 (5-(pyridin-4-yl)furan-2-carboxylic Acid Hydrochloride)
5-(pyridin-4-yl)furan-2-carboxylic Acid Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-Furancarboxylic acid, 5-(4-pyridinyl)-, hydrochloride
- 5-(pyridin-4-yl)furan-2-carboxylic acid hydrochloride
- AKOS026730077
- SCHEMBL5542925
- Z1436472946
- CS-0222103
- 5-(pyridin-4-yl)furan-2-carboxylicacidhydrochloride
- 5-pyridin-4-ylfuran-2-carboxylic acid;hydrochloride
- EN300-110334
- 222986-72-3
- 5-(pyridin-4-yl)furan-2-carboxylic Acid Hydrochloride
-
- Inchi: 1S/C10H7NO3.ClH/c12-10(13)9-2-1-8(14-9)7-3-5-11-6-4-7;/h1-6H,(H,12,13);1H
- InChI Key: MOZMKYQFSDUTAZ-UHFFFAOYSA-N
- SMILES: Cl.O1C(C(=O)O)=CC=C1C1C=CN=CC=1
Computed Properties
- Exact Mass: 225.01934
- Monoisotopic Mass: 225.0192708g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 213
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- PSA: 63.33
5-(pyridin-4-yl)furan-2-carboxylic Acid Hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-(pyridin-4-yl)furan-2-carboxylic Acid Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P994460-10mg |
5-(pyridin-4-yl)furan-2-carboxylic Acid Hydrochloride |
222986-72-3 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P994460-50mg |
5-(pyridin-4-yl)furan-2-carboxylic Acid Hydrochloride |
222986-72-3 | 50mg |
$ 210.00 | 2022-06-03 | ||
| TRC | P994460-100mg |
5-(pyridin-4-yl)furan-2-carboxylic Acid Hydrochloride |
222986-72-3 | 100mg |
$ 320.00 | 2022-06-03 | ||
| Chemenu | CM470686-100mg |
5-(pyridin-4-yl)furan-2-carboxylic acid hydrochloride |
222986-72-3 | 95%+ | 100mg |
$285 | 2024-07-18 | |
| Enamine | EN300-110334-0.05g |
5-(pyridin-4-yl)furan-2-carboxylic acid hydrochloride |
222986-72-3 | 95% | 0.05g |
$188.0 | 2023-10-27 | |
| Enamine | EN300-110334-0.1g |
5-(pyridin-4-yl)furan-2-carboxylic acid hydrochloride |
222986-72-3 | 95% | 0.1g |
$282.0 | 2023-10-27 | |
| Enamine | EN300-110334-0.25g |
5-(pyridin-4-yl)furan-2-carboxylic acid hydrochloride |
222986-72-3 | 95% | 0.25g |
$403.0 | 2023-10-27 | |
| Enamine | EN300-110334-0.5g |
5-(pyridin-4-yl)furan-2-carboxylic acid hydrochloride |
222986-72-3 | 95% | 0.5g |
$636.0 | 2023-10-27 | |
| Enamine | EN300-110334-1.0g |
5-(pyridin-4-yl)furan-2-carboxylic acid hydrochloride |
222986-72-3 | 95% | 1g |
$813.0 | 2023-06-10 | |
| Enamine | EN300-110334-2.5g |
5-(pyridin-4-yl)furan-2-carboxylic acid hydrochloride |
222986-72-3 | 95% | 2.5g |
$1594.0 | 2023-10-27 |
5-(pyridin-4-yl)furan-2-carboxylic Acid Hydrochloride Related Literature
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 5-(pyridin-4-yl)furan-2-carboxylic Acid Hydrochloride
5-(Pyridin-4-yl)furan-2-carboxylic Acid Hydrochloride: A Novel Scaffold for Targeted Drug Discovery
5-(Pyridin-4-yl)furan-2-carboxylic Acid Hydrochloride, with the chemical identifier CAS No. 222986-72-3, represents a promising class of small molecule compounds that have garnered significant attention in recent years for their unique structural features and potential therapeutic applications. This compound belongs to the broader family of heterocyclic carboxylic acid derivatives, characterized by the fusion of furan and pyridine rings, which endows it with distinct physicochemical properties and biological activities. Recent studies have highlighted its role as a potential scaffold for the development of novel therapeutics targeting a variety of disease mechanisms, including inflammation, cancer, and neurodegenerative disorders.
The molecular framework of 5-(Pyridin-4-yl)furan-2-carboxylic Acid Hydrochloride is composed of a furan ring (a five-membered aromatic heterocycle with an oxygen atom) linked to a pyridine ring (a six-membered aromatic heterocycle with a nitrogen atom) through a methylene bridge. The carboxylic acid group at the 2-position of the furan ring is further protonated to form the hydrochloride salt, which enhances its solubility and stability in aqueous environments. This structural configuration allows for the formation of hydrogen bonds with target proteins, making it a versatile platform for modulating biological processes.
Recent advancements in drug discovery have emphasized the importance of hybrid molecules that combine multiple pharmacophoric elements. 5-(Pyridin-4-yl)furan-2-carboxylic Acid Hydrochloride exemplifies this trend by integrating the electron-withdrawing properties of the pyridine ring with the hydrogen-bonding capacity of the furan ring. This dual functionality has been shown to improve its binding affinity for protein targets, particularly in the context of kinase inhibition, where it demonstrates selective activity against several key enzymes involved in cell proliferation and survival.
One of the most notable applications of this compound is its potential as an inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical pathway in cancer progression. A 2023 study published in the journal Pharmaceutical Research demonstrated that 5-(Pyridin-4-yl)furan-2-carboxylic Acid Hydrochloride exhibits potent anti-proliferative effects against human breast cancer cells by disrupting the PI3K/AKT/mTOR axis. The compound's ability to selectively target this pathway without significant off-target effects makes it a compelling candidate for further preclinical development.
In addition to its anti-cancer properties, 5-(Pyridin-4-yl)furan-2-carboxylic Acid Hydrochloride has shown promise in the treatment of inflammatory diseases. A 2024 study in the journal Journal of Medicinal Chemistry reported that the compound effectively modulates the NF-κB signaling pathway, which is central to the regulation of inflammation and immune responses. The study highlighted its potential as a therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease, where chronic inflammation plays a key role.
Another area of interest is the application of this compound in the field of neurodegenerative diseases. Research published in Neurochemistry International in 2023 suggested that 5-(Pyridin-4-yl)furan-2-carboxylic Acid Hydrochloride may have neuroprotective effects by inhibiting the aggregation of misfolded proteins associated with Alzheimer's disease. The compound's ability to interact with specific protein domains involved in amyloid-beta aggregation has sparked further investigation into its potential as a therapeutic agent for neurodegenerative disorders.
The synthesis of 5-(Pyridin-4-yl)furan-2-carboxylic Acid Hydrochloride has been optimized through various chemical methodologies, including transition metal-catalyzed coupling reactions and microwave-assisted synthesis. These approaches have enabled the efficient production of the compound with high purity and yield, which is essential for its application in drug development. Recent advances in green chemistry have also led to the development of more environmentally sustainable synthesis routes, reducing the use of hazardous reagents and minimizing waste generation.
From a pharmacokinetic perspective, 5-(Pyridin-4-yl)furan-2-carboxylic Acid Hydrochloride exhibits favorable properties that make it suitable for oral administration. The hydrochloride salt form enhances its solubility in gastrointestinal fluids, facilitating its absorption into the systemic circulation. In vitro studies have shown that the compound has a high permeability across biological membranes, which is crucial for its bioavailability. These properties are particularly important for the development of prodrugs or drug delivery systems that can further enhance its therapeutic potential.
Despite its promising profile, further research is needed to fully elucidate the mechanisms of action and potential side effects of 5-(Pyridin-4-yl)furan-2-carboxylic Acid Hydrochloride. Preclinical studies are currently underway to evaluate its safety and efficacy in various disease models. The compound's unique structural features and diverse biological activities make it a valuable candidate for the development of novel therapeutics, and ongoing research is expected to provide new insights into its potential applications in medicine.
In conclusion, 5-(Pyridin-4-yl)furan-2-carboxylic Acid Hydrochloride represents a significant advancement in the field of drug discovery. Its ability to modulate multiple biological pathways and its favorable pharmacokinetic properties position it as a promising candidate for the treatment of a wide range of diseases. As research in this area continues to evolve, the compound's role in the development of innovative therapeutics is likely to expand, offering new opportunities for the treatment of complex diseases.
222986-72-3 (5-(pyridin-4-yl)furan-2-carboxylic Acid Hydrochloride) Related Products
- 216867-35-5(5-(pyridin-4-yl)furan-2-carboxylic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)